7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Overview
Description
7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of chromeno-pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chloro group and an ethoxyphenyl moiety, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with malononitrile to form a benzylidene intermediate. This intermediate then undergoes cyclization with 2-amino-4-chloropyrimidine under basic conditions to yield the desired chromeno-pyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromeno-pyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno-pyrimidines and pyrido-pyrimidines, such as:
- 7-(3-chloroanilino)-3-isopropylpyrazolo[4,3-d]pyrimidine
- 7-(3-hydroxy-4-methoxybenzyl)-amino-3-isopropylpyrazolo[4,3-d]pyrimidine
Uniqueness
What sets 7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and ethoxyphenyl groups enhances its reactivity and potential for therapeutic applications.
Properties
IUPAC Name |
7-chloro-2-(2-ethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-24-16-6-4-3-5-13(16)17-21-18(23)14-10-11-9-12(20)7-8-15(11)25-19(14)22-17/h3-9H,2,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRIHDGMAGBUMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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